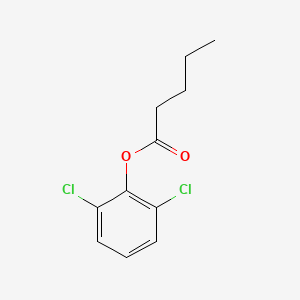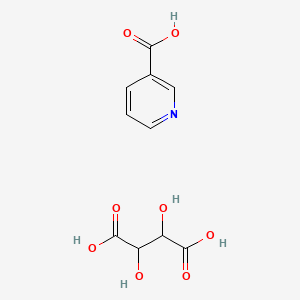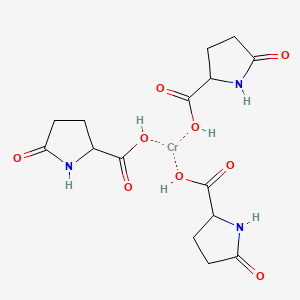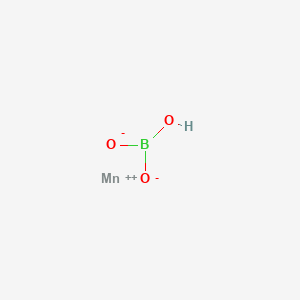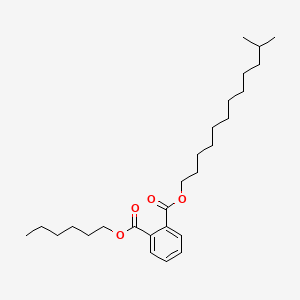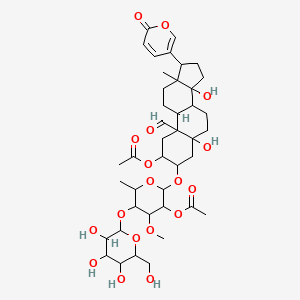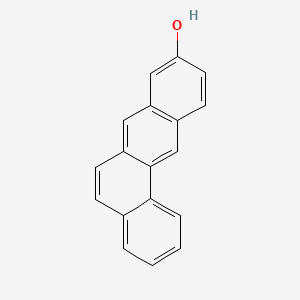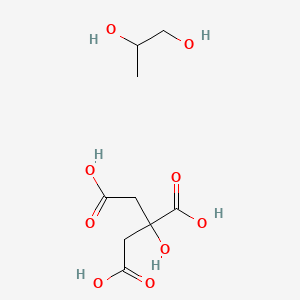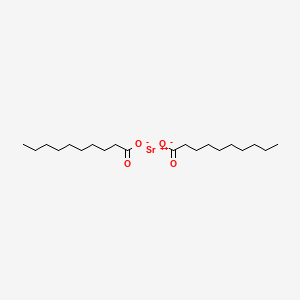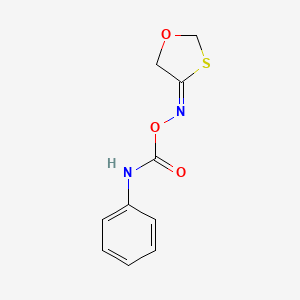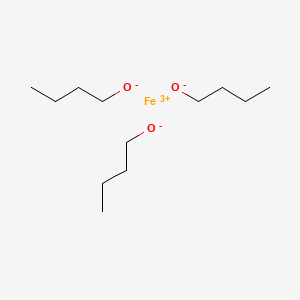
Iron tributanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tributanolate is an organometallic compound with the chemical formula Fe(C₄H₉O)₃ It is a coordination complex where iron is bonded to three butanolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron tributanolate can be synthesized through the reaction of iron(III) chloride with sodium butanolate in an anhydrous environment. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_4\text{H}_9 \rightarrow \text{Fe(OC}_4\text{H}_9\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of iron salts and alkoxides under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron center is oxidized from Fe(III) to higher oxidation states.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state iron complexes.
Substitution: Ligand substitution reactions are common, where the butanolate ligands can be replaced by other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various alkoxides or other ligands can be introduced to replace the butanolate ligands.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New iron complexes with different ligands.
Applications De Recherche Scientifique
Iron tributanolate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for iron-containing biomolecules and therapeutic agents.
Industry: It is used in the preparation of iron-based coatings and as a precursor for other iron compounds.
Mécanisme D'action
The mechanism of action of iron tributanolate involves the coordination of the butanolate ligands to the iron center, which influences the reactivity and stability of the compound. The iron center can participate in various catalytic cycles, facilitating reactions through electron transfer and coordination with substrates.
Comparaison Avec Des Composés Similaires
Iron(III) acetylacetonate: Another iron complex with acetylacetonate ligands.
Iron(III) isopropoxide: An iron complex with isopropoxide ligands.
Iron(III) ethoxide: An iron complex with ethoxide ligands.
Uniqueness: Iron tributanolate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other iron alkoxides. The butanolate ligands provide a balance between steric hindrance and electronic effects, making it suitable for specific catalytic and material applications.
Propriétés
Numéro CAS |
7360-47-6 |
|---|---|
Formule moléculaire |
C12H27FeO3 |
Poids moléculaire |
275.19 g/mol |
Nom IUPAC |
butan-1-olate;iron(3+) |
InChI |
InChI=1S/3C4H9O.Fe/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clé InChI |
SFVJVIQIWGMENJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[O-].CCCC[O-].CCCC[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
